beta-D-Digitalopyranose

Structure–Activity Relationship Cardenolide glycosides Cytotoxicity modulation

Incorporating the correct β-anomer of digitalose is critical for stereoselective cardenolide/pregnane glycoside synthesis; the wrong sugar alters anomeric selectivity and bioactivity. • 3-O-Methylation reduces cytotoxic potency vs. D-fucose, widening the therapeutic window of digitoxigenin-based cardenolides. • Validated anti-influenza A (H1N1) activity (IC₅₀ 0.86 µg/mL) and pancreatic lipase inhibition (IC₅₀ 23.59 µM) support antiviral & anti-metabolic syndrome programs. • Distinct melting-point drift (fresh 106 °C → aged 119 °C) and optical rotation serve as quality-control markers for analytical labs.

Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
CAS No. 1357151-49-5
Cat. No. B12791320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Digitalopyranose
CAS1357151-49-5
Molecular FormulaC7H14O5
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)OC)O
InChIInChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4+,5-,6+,7-/m1/s1
InChIKeyOEKPKBBXXDGXNB-IBISWUOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-D-Digitalopyranose (CAS 1357151-49-5): Structural Identity and Procurement-Relevant Baseline


beta-D-Digitalopyranose (CAS 1357151-49-5) is the β-anomeric form of D-digitalose, a naturally occurring 6-deoxy-3-O-methylhexose classified as a methyl ether of D-fucose (6-deoxy-3-O-methyl-D-galactose) [1]. With molecular formula C₇H₁₄O₅ and a molecular weight of 178.18 g/mol, this compound serves as a signature sugar building block in cardiac glycosides (e.g., thevetin, emicymarin) and pregnane glycosides isolated from Asclepiadaceae and Plantaginaceae species [1][2]. The β-anomeric configuration is stereochemically defined and is critical for the regio- and stereoselective formation of glycosidic bonds in pharmacologically active natural products, distinguishing this anomer from its α-counterpart and from other in-class deoxy sugars that differ in methylation pattern or hydroxyl stereochemistry [3].

Why Generic Substitution of beta-D-Digitalopyranose with Other 6-Deoxy-3-O-methylhexoses Fails in Research and Industrial Settings


beta-D-Digitalopyranose cannot be interchangeably substituted with closely related deoxy sugars such as D-digitoxose, D-cymarose, L-thevetose, or even D-fucose because the combination of its specific β-anomeric configuration, galacto-stereochemistry (axial 4-OH), and the 3-O-methyl ether uniquely governs both the thermodynamics of glycosidic bond formation and the downstream biological readout of the resulting glycoside [1][2]. Evidence from structure–activity relationship (SAR) studies demonstrates that 3-O-methylation of the fucopyranosyl moiety—the precise chemical modification that defines digitalose—directly modulates cytotoxic potency of cardenolide glycosides, producing activity profiles that are quantitatively distinct from non-methylated, epimeric, or differently configured sugar analogs [2]. Consequently, selecting an incorrect sugar component alters not only synthetic yield and anomeric selectivity but also the pharmacological performance of the final conjugate, making procurement of the correct β-anomer a non-negotiable requirement for reproducible research outcomes.

beta-D-Digitalopyranose (CAS 1357151-49-5): Quantitative Comparative Evidence for Scientific Selection


3-O-Methylation of the Fucopyranosyl Moiety (Digitalose vs. D-Fucose) Attenuates Cytotoxic Potency: SAR Evidence from Cardenolide Glycosides

In a systematic SAR study of 15 cardenolide glycosides isolated from Digitalis purpurea seeds, the authors explicitly demonstrated that methylation of the C-3′ hydroxy group at the fucopyranosyl moiety—which converts a D-fucose residue into a D-digitalose residue—significantly reduced cytotoxic activity against HL-60 leukemia cells [1]. This finding establishes that glycosides incorporating beta-D-digitalopyranose exhibit quantitatively attenuated cytotoxicity relative to their non-methylated D-fucose counterparts, providing a tunable activity window for applications where full-potency fucosides would be unsuitable.

Structure–Activity Relationship Cardenolide glycosides Cytotoxicity modulation

Anti-Influenza A (H1N1) Activity of a Digitalose-Containing Glycoside: Potency Quantified by Virus Titre Reduction and IC₅₀

The cardiotonic glycoside oleandrigenin-β-D-glucosyl-(1→4)-β-D-digitalose, isolated from Adenium obesum, demonstrated a concentration-dependent reduction of influenza A/PR/8/34 (H1N1) virus titre in MDCK cells, achieving 69.3% inhibition at 1 µg/mL with an IC₅₀ of 0.86 µg/mL [1]. By comparison, the crude methanolic extract of A. obesum produced 99.3% inhibition at the substantially higher concentration of 10 µg/mL, and the enriched chloroform fraction yielded only partial activity before purification [1]. The presence of the β-D-digitalose moiety is structurally integral to this molecule and distinguishes it from other anti-influenza cardenolides that bear digitoxose or cymarose sugars.

Antiviral activity Influenza A H1N1 Cardiotonic glycoside

Pancreatic Lipase Inhibition by a β-D-Digitaloside Pregnane Glycoside: Head-to-Head Comparison with Orlistat

Three new pregnane glycosides bearing a β-D-glucopyranosyl-(1→4)-β-D-digitaloside sugar chain were isolated from Caralluma hexagona and tested for pancreatic lipase inhibition alongside the clinical reference drug orlistat [1]. Compound 1 (12,20-di-O-benzoyl-3β,8β,12β,14β,20-pentahydroxy-(20R)-pregn-5-ene-3-O-β-D-glucopyranosyl-(1→4)-β-D-digitaloside) exhibited the highest inhibitory activity with an IC₅₀ of 23.59 ± 2.49 µM, compared to orlistat at 7.41 ± 2.26 µM [1]. The digitaloside disaccharide unit is essential for this activity; replacement of the β-D-digitalose residue with other sugars in co-isolated analogs resulted in altered or diminished enzyme inhibition [1].

Pancreatic lipase inhibition Anti-obesity Pregnane glycoside

Cytotoxic Selectivity of Digitalose-Containing Cardenolides Against Cancer vs. Normal Renal Cells

Cardenolide glycosides bearing D-digitalose or D-fucose as sugar moieties, isolated from Digitalis purpurea seeds, exhibited preferential cytotoxicity against human renal adenocarcinoma ACHN cells compared to normal human renal proximal tubule HK-2 cells, with select compounds achieving a sixfold lower IC₅₀ in the cancer line [1]. Within this compound series, the presence of digitalose (3-O-methyl-D-fucose) versus D-fucose modulates the degree of selectivity, as the 3-O-methyl group alters both polarity and hydrogen-bonding capacity of the sugar residue [1]. Compounds 32, 39, 41, and 42 (bearing digitoxigenin or gitoxigenin aglycones with glucose, digitoxose, and digitalose combinations) exhibited IC₅₀ values of 0.02, 0.18, 0.08, and 0.47 µM against ACHN, respectively, each showing a meaningful selectivity window over HK-2 cells [1].

Carcinoma-specific cytotoxicity Renal adenocarcinoma Cardenolide glycosides

Physicochemical Differentiation: Melting Point, Solubility, and Anomeric Purity as Procurement Quality Gateways

beta-D-Digitalopyranose exhibits a characteristic melting point of 106 °C (freshly prepared), which drifts to 115 °C after 3 days and 119 °C after 4 months due to slow anomerization or polymorphic rearrangement [1]. This thermal instability pattern contrasts with the more thermally stable D-cymarose and D-digitoxose, and it provides a practical quality-control marker for confirming anomeric identity and freshness upon receipt [1]. The compound is classified as highly soluble (ESOL Class: Highly soluble), with a topological polar surface area of 79.15 Ų, differentiating it from the less polar 2,6-dideoxy-3-O-methyl sugars such as D-cymarose and L-oleandrose that lack the 4-OH group [2]. The Bertrand micro-method establishes that 1 mg of digitalose has the same reducing power as 9.32 mg of anhydrous glucose, a quantitative benchmark for assessing purity via redox titration [1].

Quality control Physicochemical characterization Anomeric purity

Best Research and Industrial Application Scenarios for beta-D-Digitalopyranose (CAS 1357151-49-5)


Synthesis of Cardiac Glycoside Analogs with Attenuated Cytotoxicity for Safer Cardiotonic Leads

Based on the SAR evidence that 3-O-methylation of the fucopyranosyl moiety reduces cytotoxic potency [1], beta-D-digitalopyranose is the sugar of choice for medicinal chemistry programs aiming to synthesize digitoxigenin- or gitoxigenin-based cardenolide analogs with a widened therapeutic window. By incorporating digitalose rather than D-fucose as the inner sugar, researchers can deliberately dial down cytotoxicity while retaining Na⁺/K⁺-ATPase binding affinity, a strategy directly supported by comparative IC₅₀ data across methylated and non-methylated glycosides [1].

Anti-Influenza Drug Discovery Using Digitalose-Bearing Cardenolide Scaffolds

The demonstrated anti-influenza A (H1N1) activity of oleandrigenin-β-D-glucosyl-(1→4)-β-D-digitalose (IC₅₀ = 0.86 µg/mL; 69.3% inhibition at 1 µg/mL) [2] positions beta-D-digitalopyranose as a critical glycosyl donor for constructing and optimizing antiviral cardenolide libraries. Researchers screening for next-generation anti-influenza agents should procure the β-anomer specifically, as the glycosidic linkage configuration is essential for target engagement and the digitalose residue contributes to the favorable pharmacokinetic profile of these moderately lipophilic glycosides.

Anti-Obesity Lead Generation via Pancreatic Lipase Inhibitory Pregnane Glycosides

The isolation and characterization of a β-D-digitaloside-containing pregnane glycoside with pancreatic lipase IC₅₀ of 23.59 µM (vs. orlistat at 7.41 µM) [3] validates the use of beta-D-digitalopyranose as a building block for synthesizing anti-metabolic-syndrome natural product analogs. Procurement of this specific sugar enables the construction of focused libraries of glucosyl-(1→4)-digitaloside derivatives for structure–activity optimization aimed at improving potency toward the orlistat benchmark.

Quality Control Reference Standard for Anomeric Identity Verification in Natural Product Research

The well-defined and time-sensitive melting point of beta-D-digitalopyranose (fresh: 106 °C; aged 4 months: 119 °C) [4], combined with its distinct optical rotation and reducing power (1 mg ≡ 9.32 mg glucose), makes this compound a practical reference standard for analytical laboratories engaged in the isolation, characterization, and quality assurance of digitalose-containing phytochemicals. Its unique thermal drift profile further serves as a diagnostic marker for detecting anomerization or degradation in stored samples.

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